Amylin is synthesized in the pancreatic islets of Langerhans. It belongs to a class of peptides known as glucoregulatory hormones, which also include insulin and glucagon. Amylin's primary function involves the regulation of glucose levels in the bloodstream, particularly during postprandial states (after eating) by slowing gastric emptying and promoting satiety .
The synthesis of Amylin (1-13) can be achieved using solid-phase peptide synthesis techniques. Specifically, the use of 9-Fluorenylmethyloxycarbonyl chemistry in conjunction with microwave-assisted synthesis allows for efficient assembly of the peptide chain. The process typically involves the following steps:
The molecular weight of Amylin (1-13) is calculated to be approximately 1378.6 Da, with a molecular formula of C54H95N19O19S2. Analytical techniques such as mass spectrometry are employed to confirm the identity and purity of the synthesized peptide .
The structure of Amylin (1-13) includes a disulfide bond that stabilizes its conformation, which is critical for its biological activity. The presence of this bond influences how the peptide interacts with its receptor and other molecules in the body.
Amylin (1-13) participates in various biochemical reactions, primarily involving its interactions with specific receptors in target tissues. The peptide's ability to form amyloid structures under certain conditions can lead to pathological states, such as type 2 diabetes, where amyloid deposits are found in pancreatic tissues.
The aggregation propensity of Amylin (1-13) can be influenced by environmental factors such as pH and temperature, leading to different reaction pathways that may result in either functional or dysfunctional forms of the peptide .
Amylin acts primarily through its interaction with specific receptors located in the central nervous system and peripheral tissues. It binds to G protein-coupled receptors that are heterodimerized with receptor activity-modifying proteins.
Upon binding to its receptor, Amylin initiates several intracellular signaling cascades that result in:
These actions collectively contribute to maintaining glucose homeostasis .
Amylin (1-13) exists as a lyophilized powder at room temperature and requires storage at -20°C for stability. Its solubility characteristics are influenced by its amino acid composition and structural features.
The chemical properties include:
These properties are essential for understanding how Amylin interacts within biological systems and its potential therapeutic applications .
Amylin (1-13) has significant scientific applications, particularly in research related to metabolic diseases such as diabetes. It serves as a model for developing amylin analogs used therapeutically, such as pramlintide, which is utilized for managing blood glucose levels in diabetic patients.
Additionally, ongoing studies explore its role in obesity management and potential combination therapies with other metabolic hormones . Research into Amylin's structure-function relationships continues to inform drug design efforts aimed at enhancing its therapeutic efficacy while minimizing side effects associated with amyloid formation .
Amylin (1-13), human, is a 13-amino acid N-terminal fragment of full-length amylin (islet amyloid polypeptide, IAPP), with the primary sequence KCNTATCATQRLA and a conserved disulfide bridge between cysteine residues at positions 2 and 7 (Cys²-Cys⁷) [4] [7] [9]. This structural motif is critical for the biological activity of both the fragment and the full-length hormone. Unlike full-length amylin, Amylin (1-13) lacks amyloidogenic properties and cannot form fibrils independently due to the absence of the amyloidogenic mid-domain (residues 20–29) and C-terminal region [4] [9]. Within pancreatic β-cells, Amylin (1-13) is generated during the post-translational processing of proIAPP by prohormone convertases (PC1/3 and PC2) and carboxypeptidase E [7]. The disulfide bridge stabilizes the fragment’s tertiary structure, enabling it to interact with amylin receptors (AMYRs) in the brainstem and hypothalamus, though with reduced affinity compared to full-length amylin [1] [10].
Table 1: Key Structural and Functional Attributes of Amylin (1-13), Human
Property | Amylin (1-13), Human | Biological Significance |
---|---|---|
Amino Acid Sequence | Lys-Cys-Asn-Thr-Ala-Thr-Cys-Ala-Thr-Gln-Arg-Leu-Ala | Core N-terminal domain of amylin |
Disulfide Bridge | Cys²-Cys⁷ | Essential for receptor binding and stability; loss abolishes activity [7] |
Amyloid Formation | Non-fibrillogenic | Lacks amyloidogenic domains (residues 20–29) [4] [9] |
Receptor Binding | Moderate affinity for AMYRs | Lower cAMP activation vs. full-length amylin [1] |
Cellular Toxicity | Non-toxic to β-cells | Does not induce membrane disruption or apoptosis [4] [9] |
The N-terminal region of amylin, including Amylin (1-13), exhibits high evolutionary conservation across vertebrates, underscoring its functional importance. Primate amylin sequences (e.g., human, chimpanzee) share 100% identity in the 1–13 domain, while rodents (rat/mouse) diverge significantly with three substitutions: Arg¹⁸ (vs. His in humans), Pro²⁵, Pro²⁸, and Pro²⁹ [2] [7]. These proline residues in rodents introduce structural rigidity that prevents β-sheet formation and amyloid aggregation. Consensus sequences derived from 202 vertebrate amylins reveal that the mammalian consensus differs from human Amylin (1-13) at position 3 (Asn³ → Ser³), while the vertebrate consensus shows additional substitutions (Thr⁴ → Ser⁴, Ala⁵ → Thr⁵) [2]. These variations correlate with amyloidogenicity: rodent amylin and consensus sequences form fibrils 20–25 times slower than human amylin due to destabilization of aggregation-prone conformations [2].
Table 2: Evolutionary Variations in Amylin (1-13) Region Across Species
Species Category | Sequence Variations vs. Human Amylin (1-13) | Amyloid Formation Rate (Relative to Human) |
---|---|---|
Human | None | 1.0× (reference) |
Non-Human Primate | None | Similar to human |
Rodent (Rat/Mouse) | H18R, A25P, S28P, S29P | 20–25× slower [2] |
Mammalian Consensus | N3S | ~20× slower |
Vertebrate Consensus | T4S, A5T | ~6× slower |
Amylin (1-13) modulates full-length amylin’s activity in glucose regulation through two mechanisms:
Table 3: Functional Interactions Between Amylin (1-13) and Full-Length Amylin
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7